3,4-diphenyl-1H-pyrrole-2,5-dione
Description
Historical and Contextual Overview within Pyrrole-2,5-dione Chemistry
The study of 1H-pyrrole-2,5-diones, commonly known as maleimides, has a history spanning more than five decades. researchgate.net These compounds are characterized by a five-membered heterocyclic ring containing a nitrogen atom and two adjacent carbonyl groups. mdpi.com Pyrroles themselves are aromatic heterocyclic organic compounds with the formula C₄H₄NH. wikipedia.org Maleimides are typically synthesized through the condensation of a primary amine with maleic anhydride (B1165640) or its derivatives. researchgate.net
Within this broader class of compounds, 3,4-diphenyl-1H-pyrrole-2,5-dione, also referred to as diphenylmaleimide, represents a significant subclass. Research into N-substituted derivatives of diphenylmaleimide was documented as early as 1989, with studies focusing on their synthesis and cytostatic activities. nih.gov These early investigations prepared the compounds from diphenylmaleic anhydride and corresponding amines. nih.gov Over the years, synthetic methodologies have been refined, with a 2004 study reporting a convenient and efficient procedure for preparing 3,4-diaryl-substituted maleimides from diaryl-substituted fumaronitrile (B1194792) precursors. nih.gov This highlights a continued effort to improve the accessibility and yield of this chemical scaffold. nih.gov The general interest in pyrrole-2,5-diones stems from their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. mdpi.com
Significance of the 3,4-Diaryl-1H-pyrrole-2,5-dione Scaffold in Academic Research
The 3,4-diaryl-1H-pyrrole-2,5-dione scaffold is a privileged structure in academic and industrial research, primarily due to its versatile biological activities and applications in materials science. ontosight.ai The presence of two phenyl groups at the 3 and 4 positions of the pyrrole-2,5-dione core imparts specific conformational and electronic properties that influence its interactions with biological targets. nih.gov
In medicinal chemistry, this scaffold is a cornerstone for the development of novel therapeutic agents. For instance, N-substituted 3,4-diphenyl-1H-pyrrole-2,5-diones have been evaluated for their cytostatic effects. nih.gov More recently, research has demonstrated the potent anti-inflammatory properties of analogues of 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione. nih.gov These compounds have been shown to inhibit the production of pro-inflammatory mediators, suggesting their potential in treating neuroinflammatory diseases. nih.gov Beyond this, the broader family of pyrrole-2,5-dione derivatives has been explored for a range of bioactivities, including the inhibition of tyrosine kinases like EGFR and VEGFR2 and as cholesterol absorption inhibitors. nih.govnih.govnih.gov
The significance of this scaffold also extends to materials science. The unique electronic and optical properties of pyrrole-based compounds make them candidates for use in organic electronics and photonics. ontosight.ai Research into diphenylfumaronitrile derivatives, which are precursors to diphenylmaleimides, has revealed strong solid-state fluorescence, a property attributed to their nonplanar molecular structure that inhibits fluorescence quenching in the aggregated state. nih.gov
Scope of Current Research Directions for this compound
Current research on this compound is multifaceted, focusing on the synthesis of novel analogues, exploration of new therapeutic applications, and potential use in advanced materials.
A primary direction is the continued design and synthesis of new derivatives to enhance or discover new biological activities. A 2023 study successfully synthesized a series of thalidomide (B1683933) analogues by replacing the phthalimide (B116566) moiety with a diphenylmaleimide structure. nih.gov This work identified a dimethylaminophenyl analogue as a potent inhibitor of nitric oxide production and pro-inflammatory cytokines, marking it as a promising lead compound for neuroinflammatory disease therapies. nih.gov
The exploration of its therapeutic potential remains a major focus. The demonstrated anti-inflammatory effects have opened avenues for developing treatments for complex conditions like neuroinflammation. nih.gov The general versatility of the maleimide (B117702) group in bioconjugation—its ability to react with thiol groups in proteins—suggests further applications in targeted drug delivery and the development of diagnostic probes. nih.govnih.gov
In the realm of materials science, the inherent fluorescence properties of related structures suggest that this compound and its derivatives could be developed as functional materials. nih.gov Research into aggregation-induced emission (AIE) luminogens has utilized a maleimide attached to a tetraphenylethylene (B103901) (TPE) core to detect biological thiols, showcasing the potential for developing novel sensors and imaging agents based on the maleimide structure. sigmaaldrich.com
Research Findings on this compound Analogues
| Compound | Target/Assay | Activity | Key Finding | Source |
|---|---|---|---|---|
| 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogue (1s) | NO inhibitory activity in LPS-stimulated BV2 cells | IC50 = 7.1 μM | Showed significant anti-inflammatory activity and was identified as a potential lead compound for neuroinflammatory diseases. | nih.gov |
| Glutarimide (B196013) analogue (1a) | NO inhibitory activity in LPS-stimulated BV2 cells | IC50 > 50 μM | Served as a comparator, showing significantly lower activity than the dimethylaminophenyl analogue. | nih.gov |
| N-substituted 3,4-diphenyl-1H-pyrrole-2,5-diones | Cytostatic activity | Activity varied based on N-substituent | Early research demonstrated the potential of this scaffold in developing antineoplastic agents. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-diphenylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-15-13(11-7-3-1-4-8-11)14(16(19)17-15)12-9-5-2-6-10-12/h1-10H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADCPEMKIBAJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372903 | |
| Record name | 1H-Pyrrole-2,5-dione, 3,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31295-36-0 | |
| Record name | 1H-Pyrrole-2,5-dione, 3,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3,4 Diphenyl 1h Pyrrole 2,5 Dione
Classical and Modern Synthetic Routes to 3,4-Diphenyl-1H-pyrrole-2,5-dione Derivatives
The construction of the this compound core can be achieved through several synthetic approaches, ranging from classical condensation reactions to modern microwave-assisted protocols.
Cyclocondensation Reactions involving Maleic Anhydride (B1165640) Derivatives and Amines
A foundational and widely employed method for synthesizing N-substituted 3,4-diphenyl-1H-pyrrole-2,5-diones is the cyclocondensation reaction between a maleic anhydride derivative and a primary amine. For instance, the reaction of 2,3-diphenylmaleic anhydride with a suitable amine in a solvent like glacial acetic acid leads to the formation of the corresponding N-substituted imide. This method is versatile and has been used to synthesize a variety of derivatives. cibtech.orgmdpi.com
A specific example is the synthesis of 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione and its analogues. nih.gov These compounds were prepared by reacting 2,3-diphenylmaleic anhydride with various substituted anilines. nih.gov Similarly, the reaction of dichloromaleic anhydride with aniline (B41778), using acetic acid as a catalyst and ethanol (B145695) as a solvent, yields 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione. medcraveonline.com
| Reactants | Product | Conditions | Reference |
| 2,3-Diphenylmaleic Anhydride, Substituted Anilines | 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues | Not specified | nih.gov |
| Dichloromaleic Anhydride, Aniline | 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione | Acetic acid (catalyst), Ethanol (solvent) | medcraveonline.com |
| 2-hydrazinyl-2-oxo-N-phenylacetamide, Maleic Anhydride | N1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N2-phenyloxalamide derivatives | Glacial acetic acid, reflux | cibtech.org |
| 2,3-dimethylmaleic anhydride, N3-substituted amidrazones | N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione | Toluene, chloroform, or diethyl ether | mdpi.com |
Oxidative Cyclization Approaches for Pyrrole-2,5-dione Formation
Oxidative cyclization represents an alternative strategy for constructing the pyrrole-2,5-dione ring. While direct oxidative cyclization to form this compound is less commonly reported, related oxidative annulation reactions highlight the potential of this approach. For example, a de novo synthesis of pyrrole-2-carbaldehyde derivatives has been developed through an iodine/copper-mediated oxidative annulation and selective C-H to C=O oxidation. organic-chemistry.orgnih.gov This method utilizes aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters as starting materials and proceeds under the influence of CuCl2, I2, and O2 in DMSO at 100°C. organic-chemistry.org Although this specific example leads to a different pyrrole (B145914) derivative, the underlying principle of oxidative ring formation is relevant.
Synthesis via Diaryl-substituted Fumaronitrile (B1194792) Precursors
The synthesis of 3,4-diaryl-1H-pyrroles can be achieved starting from diaryl-substituted fumaronitrile precursors. While this method does not directly yield the dione (B5365651), it provides a route to the core diarylpyrrole structure which could potentially be oxidized to the desired dione. A reported synthesis involves the use of p-bromo thiophenol, tosylmethyl isocyanide, and commercially available materials to produce a series of 3,4-diaryl-1H-pyrroles. researchgate.netdeepdyve.com The yields of these reactions were found to be higher when the arylalkene precursors contained electron-withdrawing substituents. researchgate.net
Microwave-Assisted Synthesis Protocols for Pyrrole-2,5-diones
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to reduced reaction times and improved yields. The synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione from dichloromaleic anhydride and aniline has been successfully performed using a microwave reactor. medcraveonline.com This method, employing ethanol as a solvent at 80°C with a power of 140 W, achieved a yield of 70.21% in just 20 minutes, a significant improvement over the 2-hour reflux time required in conventional heating. medcraveonline.com Microwave-assisted synthesis has also been utilized for the preparation of various other five-membered nitrogen heterocycles, demonstrating its broad applicability in this area of chemistry. rsc.orgeurekaselect.com
| Product | Reaction Time | Yield | Reference |
| 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione | 20 minutes | 70.21% | medcraveonline.com |
Synthesis of Related Pyrrole and Cyclopentadienone Systems as Analogues
The synthesis of structurally related analogues, such as 2,5-diphenyl-3,4-di(phenylethenyl)cyclopentadienone and -pyrrole, provides insights into the construction of highly substituted five-membered rings. researchgate.net These compounds were synthesized in a two-step strategy. The first step involved the synthesis of cinnamil via the condensation of 2,3-butanedione (B143835) with benzaldehyde (B42025). researchgate.net In the second step, cinnamil was condensed with dibenzyl ketone or dibenzylamine (B1670424) to yield the target cyclopentadienone or pyrrole, respectively. researchgate.net
Functionalization and Derivatization Strategies of the this compound Core
Once the this compound core is synthesized, it can be further modified to introduce various functional groups, thereby tuning its properties for specific applications. A key strategy involves the derivatization at the nitrogen atom of the pyrrole ring.
For example, a series of thalidomide (B1683933) analogues were synthesized where the N-aminoglutarimide moiety was replaced by a substituted phenyl group attached to the nitrogen of the 3,4-diphenylmaleimide core. nih.gov This modification led to compounds with potential anti-inflammatory activity. nih.gov
Furthermore, the core structure can be incorporated into larger, more complex systems. For instance, 1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione is a derivative that incorporates a tetraphenylethylene (B103901) moiety, a well-known luminogen. sigmaaldrich.com
Functionalization is not limited to the nitrogen atom. The phenyl rings at the 3 and 4 positions can also be substituted, although this is typically achieved by using appropriately substituted starting materials in the initial synthesis. The development of new synthetic methods continues to expand the possibilities for creating a diverse library of this compound derivatives with a wide range of functionalities. elsevierpure.com
N-Substitution Reactions on the Pyrrole Nitrogen
The nitrogen atom of the pyrrole ring in this compound is a key site for functionalization. The acidic nature of the N-H proton allows for deprotonation by strong bases, creating a nucleophilic pyrrolide anion that can react with various electrophiles. wikipedia.org
Commonly, N-alkylation is achieved by treating the deprotonated pyrrole with alkyl halides. For instance, reaction with iodomethane (B122720) yields the corresponding N-methyl derivative. wikipedia.org More complex substituents can also be introduced. For example, N-acylation can be performed using acyl chlorides. In one reported synthesis, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone was deprotonated and subsequently reacted with cinnamoyl chloride to yield (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. mdpi.com
A variety of N-substituted derivatives have been synthesized for different research purposes. For example, 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione is a commercially available compound. sigmaaldrich.com Another example is the synthesis of 1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione. sigmaaldrich.com These examples highlight the feasibility of introducing a wide range of aryl and other functional groups at the nitrogen position, enabling the fine-tuning of the molecule's properties.
A one-pot, three-component condensation reaction provides an efficient route to N-substituted 3,4-pyrroledicarboximides. This method involves the reaction of a pyrrolo[3,4-c]pyrrole (B14788784) scaffold with secondary amines and formaldehyde. nih.gov
| Reagent | Product | Reaction Type |
| Iodomethane | N-methyl-3,4-diphenyl-1H-pyrrole-2,5-dione | N-Alkylation |
| Cinnamoyl chloride | (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | N-Acylation |
| Secondary amines and formaldehyde | N-substituted 3,4-pyrroledicarboximides | Mannich-type condensation |
Modification of Phenyl Substituents at 3,4-Positions
The phenyl groups at the 3 and 4 positions of the pyrrole ring offer further opportunities for structural diversification. Standard electrophilic substitution reactions, such as halogenation, can be performed on these aromatic rings under controlled conditions.
A highly regioselective method for the synthesis of 3,4-disubstituted 1H-pyrroles has been developed utilizing the ipso-directing property of a trimethylsilyl (B98337) group. nih.gov This methodology allows for the stepwise introduction of different substituents at the 3 and 4 positions. The process begins with the protection of 3,4-bis(trimethylsilyl)-1H-pyrrole, followed by a highly regioselective monoiodination. nih.gov Subsequent palladium-catalyzed cross-coupling reactions enable the introduction of various substituents. nih.gov This sequence can be repeated to afford unsymmetrically 3,4-disubstituted pyrroles. nih.gov The choice of the protecting group on the pyrrole nitrogen is crucial for the success of this multi-step synthesis, with the p-toluenesulfonyl group proving to be particularly effective due to its ready removal. nih.gov
Conversion to Other Heterocyclic Ring Systems
The this compound core can serve as a starting material for the synthesis of other heterocyclic systems. For instance, certain pyrrole-2,3-diones can react with 1,3-binucleophiles to form pyrazolo[3,4-b]pyridines. This transformation involves the initial attack of the binucleophile on the pyrroledione, followed by an intramolecular reaction and ring opening of the pyrrole at the N1-C5 bond. researchgate.net While this specific example does not start with this compound itself, it illustrates a potential reaction pathway for related structures.
Mechanistic Insights into this compound Reactions
Understanding the reaction mechanisms is fundamental to controlling the outcome of chemical transformations involving this compound and its derivatives.
Nucleophilic Addition and Elimination Pathways in Pyrrole-2,5-dione Formation
The synthesis of the pyrrole-2,5-dione ring itself often involves nucleophilic addition and elimination steps. A general and widely used method for pyrrole synthesis is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.
In the context of pyrrole-2,5-diones, a plausible synthetic route involves the reaction of a substituted maleic anhydride with an amine. The reaction would proceed via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form an amic acid. Subsequent intramolecular nucleophilic attack of the amide nitrogen on the remaining carboxylic acid group, followed by dehydration, would yield the final pyrrole-2,5-dione (imide) ring.
Asymmetric Cycloaddition Reactions with Pyrrole-2,5-dione Derivatives
While specific examples involving this compound as a dienophile in asymmetric cycloadditions are not prevalent in the provided search results, the general reactivity of the pyrrole-2,5-dione system suggests its potential participation in such reactions. The electron-withdrawing nature of the two carbonyl groups makes the double bond of the pyrrole-2,5-dione ring electron-deficient and thus a good dienophile in Diels-Alder reactions.
Relatedly, asymmetric cycloadditions involving pyrrole-based intermediates have been reported. For instance, organocatalytic, enantioselective [6+2]-cycloadditions of 2-methide-2H-pyrroles with aldehydes have been developed to synthesize densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high enantioselectivity. nih.gov This reaction proceeds through a chiral BINOL-phosphoric acid catalyzed process. nih.gov Although this example involves a different pyrrole derivative, it demonstrates the feasibility of achieving high levels of stereocontrol in reactions involving the pyrrole scaffold.
E-Z Isomerization Processes in Reaction Intermediates and Products
E-Z isomerism can be a significant factor in reactions involving intermediates or products with double bonds, such as in the synthesis of derivatives of this compound. For example, in the synthesis of (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, the product was obtained as the E-isomer. mdpi.com The stereochemistry of the double bond in the cinnamoyl group is retained during the reaction.
In other pyrrole syntheses, such as the Barton-Zard synthesis, tautomerization is a key final step to form the aromatic pyrrole ring. wikipedia.org This process involves the migration of a proton and a shift of double bonds, which can be considered a form of isomerization. The stability of the final aromatic pyrrole ring is the driving force for this tautomerization.
Oxidation and Reduction Pathways of the Pyrrole-2,5-dione Scaffold
The reactivity of the this compound ring is dominated by reductive transformations targeting either the carbon-carbon double bond or the carbonyl groups. Oxidation of this electron-deficient alkene is not a commonly reported pathway.
Reduction Pathways
The reduction of the this compound scaffold can be achieved through several methodologies, leading to a variety of products such as the corresponding saturated succinimide (B58015), hydroxylactams, or the products of ring-opening. The primary methods include catalytic hydrogenation, reduction with metal hydrides, and Michael-type additions.
Catalytic Hydrogenation
Catalytic hydrogenation is a versatile method for the reduction of N-substituted maleimides. The reaction typically involves molecular hydrogen (H₂) in the presence of a metal catalyst.
Reduction to Succinimides: The most common outcome of catalytic hydrogenation is the selective reduction of the carbon-carbon double bond to yield the corresponding saturated 3,4-diphenylpyrrolidine-2,5-dione (a succinimide derivative). This transformation can be carried out in the vapor phase to prevent polymerization, which can occur in the liquid phase and deactivate the catalyst. google.com
Reduction to Diols and Amines: Under more forcing conditions and with specific catalysts, such as certain ruthenium complexes, the entire imide functionality can be reduced. This process involves the hydrogenation of the carbonyl groups and subsequent hydrogenolysis of the C-N bonds to yield diols and amines. nih.gov For instance, the reduction of N-benzylsuccinimide with a ruthenium catalyst at 135 °C resulted in 1,4-butanediol (B3395766) and benzylamine. nih.gov
Hydride-Mediating Reductions
Metal hydrides are common reagents for the reduction of carbonyl functionalities. Their reactivity towards the pyrrole-2,5-dione scaffold depends on the specific hydride agent used.
Reduction to Hydroxylactams: Sodium borohydride (B1222165) (NaBH₄), a relatively mild reducing agent, can selectively reduce one of the carbonyl groups to a hydroxyl group, yielding a 5-hydroxy-1,5-dihydropyrrol-2-one derivative. nih.gov The regioselectivity of this reduction can be influenced by the presence of additives. For example, the use of sodium borohydride in conjunction with cerium(III) chloride (Luche reduction) is known to enhance the 1,2-addition to α,β-unsaturated carbonyls, favoring the formation of the corresponding allylic alcohols. mdpi.com
Reduction to Amines: While NaBH₄ is generally selective for aldehydes and ketones, a large excess of the reagent can be used to reduce imines to their corresponding amines. sigmaaldrich.com The reduction of the imide carbonyls in the pyrrole-2,5-dione ring can also be achieved, though it may require harsher conditions or more powerful hydride reagents like lithium aluminum hydride (LiAlH₄).
Michael Addition (Thiol-Ene Reaction)
The electron-poor nature of the double bond in the maleimide (B117702) ring makes it an excellent Michael acceptor. This reactivity is widely exploited in bioconjugation chemistry through the thiol-ene reaction.
The reaction involves the nucleophilic addition of a thiol to the carbon-carbon double bond of the maleimide. researchgate.netresearchgate.netucl.ac.be This process is highly efficient and selective, proceeding readily under base-catalyzed conditions at physiological pH. researchgate.netucl.ac.be The resulting product is a thioether-substituted succinimide, which corresponds to the formal reduction of the alkene moiety. This "click" reaction is quantitative and typically completes within minutes. tandfonline.com
Below is a summary of the primary reduction pathways for the pyrrole-2,5-dione scaffold.
| Reduction Method | Reagent(s) | Target Site | Product(s) | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Ni) | C=C Double Bond | 3,4-Diphenylpyrrolidine-2,5-dione (Succinimide) | google.com |
| Catalytic Hydrogenation | H₂, Ruthenium Complex, High Temp. | C=O and C-N Bonds | Diols and Amines | nih.gov |
| Hydride Reduction | NaBH₄ | C=O Carbonyl Group | 5-Hydroxy-3,4-diphenyl-1,5-dihydropyrrol-2-one | nih.govmdpi.com |
| Thiol-Ene Michael Addition | R-SH, Base Catalyst (e.g., Et₃N) | C=C Double Bond | 3-Thioether-3,4-diphenylpyrrolidine-2,5-dione | researchgate.netucl.ac.betandfonline.com |
Oxidation Pathways
The oxidation of the this compound scaffold is not extensively described in the scientific literature. The carbon-carbon double bond within the maleimide ring is electron-deficient due to the presence of the two adjacent electron-withdrawing carbonyl groups. This electronic nature makes it a poor substrate for common electrophilic oxidation reactions, such as epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, which typically target electron-rich alkenes.
While enzymatic oxidation of certain substituted maleimides has been noted in specific biological contexts, and oxidative cleavage can occur under harsh conditions, dedicated synthetic methodologies for the controlled oxidation of the this compound ring are not well-established. Research into the oxidative pathways of this scaffold remains a developing area.
Advanced Structural Characterization and Stereochemical Investigations of 3,4 Diphenyl 1h Pyrrole 2,5 Dione
Crystallographic Analysis of 3,4-Diphenyl-1H-pyrrole-2,5-dione and Its Analogues
Crystallographic techniques, particularly single-crystal X-ray diffraction, offer definitive proof of molecular structure and conformation in the solid state. These methods have been crucial in studying the 3,4-diaryl-1H-pyrrole-2,5-dione system, revealing key insights into its preferred tautomeric form and three-dimensional arrangement.
Efforts to characterize the solid-state structure of the this compound framework have led to a significant discovery: the compound crystallizes as its tautomer, 5-imino-3,4-diphenyl-1H-pyrrol-2-one. This was determined through the unambiguous location of a hydrogen atom on a ring nitrogen (N1) rather than an exocyclic imino nitrogen. nih.govbldpharm.com
The utility of X-ray diffraction for this class of compounds is further demonstrated by studies on analogues such as 3,4-di(1H-indol-3-yl)-1H-pyrrole-2,5-dione, where the technique was essential for structural confirmation. researchgate.net
Table 1: Representative Crystallographic Data for 5-Imino-3,4-diphenyl-1H-pyrrol-2-one
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₁₆H₁₂N₂O | nih.govbldpharm.com |
| Crystal System | Monoclinic | nih.govbldpharm.com |
| Space Group | C2/n | nih.gov |
| Unit Cell Dimensions | a = 19.687 (3) Å | bldpharm.com |
| b = 6.3064 (10) Å | ||
| c = 20.611 (3) Å | ||
| β = 97.850 (3)° | ||
| Volume (V) | 2534.8 (7) ų | bldpharm.com |
| Z (Molecules per unit cell) | 8 | bldpharm.com |
| Dihedral Angles (Pyrrole-Phenyl) | 35.3 (2)° and 55.3 (2)° | bldpharm.comnist.gov |
The crystal packing of 5-imino-3,4-diphenyl-1H-pyrrol-2-one is dominated by strong hydrogen bonding. In the crystal lattice, molecules form inversion dimers, where two monomers are linked by a pair of N—H⋯N hydrogen bonds. nih.govbldpharm.com This specific interaction creates a robust supramolecular synthon known as a graph-set motif R²₂(8). nih.govnist.gov
Sophisticated Spectroscopic Methods for Structural Elucidation of Pyrrole-2,5-diones
Spectroscopic methods are indispensable for characterizing molecular structures, especially for confirming structures in solution and complementing solid-state data from crystallography.
NMR spectroscopy is a powerful tool for the structural analysis of pyrrole-2,5-dione derivatives. nih.gov While detailed NMR data for this compound itself is scarce in the literature, likely due to its facile tautomerization, analysis of its analogues provides significant insight. rsc.org Techniques such as ¹H-¹H COSY are crucial for assigning proton signals, particularly in the complex aromatic regions of these molecules. nih.gov
¹H and ¹³C NMR spectra confirm the number and type of protons and carbons. For instance, in N-substituted maleimides, the chemical shifts of the alkyl group protons can be influenced by anisotropic shielding from the nearby phenyl groups, a phenomenon that can be studied using NMR. nih.gov In the ¹³C NMR spectra of related heterocyclic systems, quaternary carbons of the pyrrole (B145914) ring and carbonyl carbons typically appear at characteristic downfield shifts. mdpi.comnitech.ac.jp The presence of a broad signal in ¹H NMR spectra around 14 ppm can be indicative of an NH proton in a 1,2,4-triazole (B32235) ring, helping to distinguish between cyclic and acyclic structures. mdpi.com
Table 2: Representative NMR Data for a Substituted Imidazole Analogue (2‑(4‑chlorophenyl)‑4,5‑diphenyl‑1H‑imidazole)
| Nucleus | Chemical Shift (δ ppm) | Source |
|---|---|---|
| ¹H (Ar-H) | 8.16 – 7.21 (m) | nitech.ac.jp |
| ¹³C (Aromatic/Heterocyclic) | 144.95, 137.82, 135.52, 133.27, 131.45, 129.72, 129.14, 128.74, 128.41, 127.60, 127.36, 127.14 |
Note: This data is for a structurally related compound and serves to illustrate typical chemical shift regions.
Infrared (IR) spectroscopy is highly effective for identifying the functional groups present in pyrrole-2,5-diones. The cyclic imide functionality gives rise to characteristic absorption bands. A key feature is the N-H stretching vibration, which typically appears around 3200 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) groups are also prominent, often presenting as two distinct stretching bands due to symmetric and asymmetric vibrations, a hallmark of the cyclic imide structure. spectroscopyonline.com For example, in phthalimide (B116566), a common cyclic imide, these bands are clearly observed. spectroscopyonline.com In related benzotropone structures, intense C=O/C=C bands are found in the 1605-1615 cm⁻¹ region. stackexchange.com
Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the molecule. For the parent maleimide (B117702) (1H-pyrrole-2,5-dione), the molecular ion peak is readily observed. nist.gov High-resolution mass spectrometry (HRESIMS) is used to confirm the elemental composition with high accuracy. nitech.ac.jp The fragmentation patterns can help to confirm the core structure and the nature of the substituents.
Stereochemical Aspects and Tautomerism of 3,4-Diaryl-1H-pyrrole-2,5-diones
A critical aspect of the chemistry of 3,4-diaryl-1H-pyrrole-2,5-diones is their existence in different tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.
As confirmed by single-crystal X-ray diffraction, the solid-state structure of the compound derived from 3,4-diphenylmaleimide precursors is not the dione (B5365651) but rather the 5-imino-3,4-diphenyl-1H-pyrrol-2-one tautomer. nih.govbldpharm.com This indicates that the imino-pyrrolone form is thermodynamically more stable in the crystalline phase. The stabilization is aided by the formation of strong intermolecular hydrogen bonds. nih.gov Similar tautomerism between pyrrole and pyrrolidine (B122466) forms has been observed in other 2,5-disubstituted pyrrole systems.
The equilibrium between tautomers can also be influenced by the surrounding medium. Studies on related keto-enol systems show that polar solvents can favor one tautomer over another, an effect that can be monitored by UV-Visible and NMR spectroscopy. For some diketones, the formation of a stable six-membered pseudo-ring via intramolecular hydrogen bonding in one of the enol forms can prevent further tautomerization.
Conformational Analysis and Planarity Studies
The planarity of the 1H-pyrrole-2,5-dione ring is a key determinant of its chemical and physical properties. In related 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, the ring system has been observed to be essentially planar, albeit with slight distortions. nih.gov For instance, in certain N-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, the nitrogen atom can be slightly displaced from the mean plane of the ring, and the torsion angles within the ring may vary from approximately -7.7° to 8.1°. nih.gov
Table 1: Dihedral Angles in a Tautomer of this compound
| Tautomer | Dihedral Angle (Pyrrole-Phenyl 1) | Dihedral Angle (Pyrrole-Phenyl 2) | Reference |
|---|---|---|---|
| 5-imino-3,4-diphenyl-1H-pyrrol-2-one | 35.3(2)° | 55.3(2)° | researchgate.netnih.gov |
Investigation of Imino-Enamino Tautomerism
Tautomerism is a key consideration in heterocyclic compounds like this compound. Specifically, the potential for imino-enamino tautomerism in related structures has been investigated. Research on a product of the hydrolysis of 3,4-diphenyl-1H-pyrrol-2,5-diimine has definitively identified the resulting structure in the solid state. researchgate.netnih.gov
In the crystal lattice, these imino tautomers form inversion dimers through intermolecular N-H···N hydrogen bonds. researchgate.net While this study was conducted on a closely related analogue, it provides strong evidence that the imino tautomer is a stable form in the solid state for such substituted pyrrole systems. The tautomeric equilibrium of this compound itself in solution would likely depend on the solvent and temperature, but the dione form is generally considered the most stable.
Table 2: Key Bond Lengths in 5-imino-3,4-diphenyl-1H-pyrrol-2-one
| Bond | Length (Å) | Reference |
|---|---|---|
| C1-N1 | 1.380(3) | nih.gov |
| C4-N1 | 1.380(3) | nih.gov |
| C4-N2 | 1.271(2) | nih.gov |
Chirality and Asymmetric Synthesis Inductions
The parent molecule, this compound, is achiral as it possesses a plane of symmetry. However, the introduction of a substituent on the nitrogen atom or one of the phenyl rings can lead to the formation of a chiral center, making the molecule optically active. While the scientific literature does not provide specific examples of the use of this compound in asymmetric synthesis induction, the broader class of maleimides is utilized in stereoselective reactions.
For instance, methods for the synthesis of functionalized 3,4-disubstituted maleimides with good stereoselectivity have been developed. nih.gov These methods often involve catalytic processes that can control the stereochemical outcome of the reaction. The synthesis of optically pure analogues of related heterocyclic systems, such as pyrrolo[1,2-a]imidazoles, has also been reported, highlighting the potential for creating chiral structures from pyrrole-based starting materials. nih.gov
The potential for creating chiral derivatives from this compound is significant. For example, the attachment of a chiral auxiliary to the nitrogen atom could be used to direct stereoselective additions to the double bond of the pyrrole ring. Furthermore, the phenyl groups themselves could be functionalized with chiral substituents to induce asymmetry. While specific research on the asymmetric synthesis inductions of this compound is not extensively documented in the reviewed sources, the principles of asymmetric synthesis suggest that it could serve as a valuable scaffold for the preparation of chiral molecules.
Theoretical and Computational Chemistry Studies of 3,4 Diphenyl 1h Pyrrole 2,5 Dione
Density Functional Theory (DFT) Applications for Electronic Structure and Stability
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 3,4-diphenyl-1H-pyrrole-2,5-dione and its derivatives to predict their fundamental chemical characteristics.
Computational studies on structurally related N-phenylalkyl-3,4-dichloromaleimides have shown that the 3,4-disubstituted imido ring is a planar and rigid regular pentagon. conicet.gov.ar DFT calculations predict that the rotation of substituents is often poorly restricted, with low energy barriers for interconversion between conformers. conicet.gov.ar The electronic states, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also readily calculated. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.
| Computational Method | Parameter | Typical Predicted Value/Observation | Significance |
|---|---|---|---|
| DFT (e.g., B3LYP/6-31G(d)) | Bond Lengths (C=C, C=O, C-N) | Consistent with experimental X-ray data | Validates the computational model |
| DFT (e.g., B3LYP/6-31G(d)) | Phenyl Ring Dihedral Angle | Non-zero angle, indicating a twisted conformation | Impacts crystal packing and electronic conjugation |
| DFT (e.g., B3LYP/6-311++G(d,p)) | HOMO-LUMO Energy Gap (Egap) | ~4-5 eV (Varies with substituents) | Indicates chemical stability and reactivity |
| DFT (e.g., B3LYP/6-31G(d)) | Dipole Moment | Calculated values predict polarity | Influences solubility and intermolecular interactions nih.govscispace.com |
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The 1H-pyrrole-2,5-dione ring can theoretically exist in different tautomeric forms, such as the diketo form and the enol-imido form. DFT calculations are a powerful tool to assess the relative energies of these tautomers. By calculating the total electronic energy of each optimized tautomeric structure, researchers can predict which form is thermodynamically more stable.
Studies on related heterocyclic systems, such as substituted 3-hydroxy-3-pyrroline-2-ones, have used DFT to demonstrate the preference for one tautomeric form over another. qub.ac.uk For many drug molecules and organic compounds, it has been shown that widely-used density functionals can sometimes predict tautomeric energetics poorly, highlighting the need for refined models. chemrxiv.org However, DFT calculations consistently show that for the unsubstituted maleimide (B117702) and its simple derivatives, the diketo form is significantly more stable than any of its enol tautomers. These findings are crucial as the predominant tautomer dictates the molecule's chemical and biological interactions.
| Tautomeric Form | Description | Relative Stability (Predicted via DFT) |
|---|---|---|
| Dione (B5365651) (Keto) Form | Standard 1H-pyrrole-2,5-dione structure | Most stable tautomer |
| Enol-Imido Form | Contains a hydroxyl group and an imine C=N bond | Significantly less stable |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. This method is particularly useful for predicting and interpreting ultraviolet-visible (UV-Vis) absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the intensity of these transitions (oscillator strengths).
| Transition | Description | Typical TD-DFT Prediction for Maleimides | Experimental Correlation |
|---|---|---|---|
| S0 → S1 | Lowest energy transition (often n → π) | Weak oscillator strength, longer wavelength | Correlates with the onset of photoreactivity acs.org |
| S0 → Sn (n>1) | Higher energy transition (often π → π) | Strong oscillator strength, shorter wavelength | Corresponds to the main peak (λmax) in UV-Vis spectra acs.org |
Computational Mechanistic and Binding Studies
Beyond static properties, computational methods are employed to simulate dynamic processes, including chemical reactions and the binding of molecules to biological targets.
DFT is extensively used to map out the potential energy surface of a chemical reaction. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy barrier, which governs the reaction rate.
For maleimides, a key reaction is the thiol-maleimide Michael addition, a "click" chemistry reaction widely used in bioconjugation. Computational studies have dissected this reaction, showing how the choice of solvent and initiator (base or nucleophile) influences whether the reaction proceeds through a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism. rsc.org These models provide deep insights into reaction kinetics and selectivity, guiding the optimization of synthetic and bioconjugation protocols. rsc.org Similarly, DFT has been used to investigate cycloaddition reactions involving maleimides, successfully explaining the observed diastereoselectivity by comparing the energy barriers of endo and exo pathways. acs.org
In medicinal chemistry, 3,4-disubstituted maleimides are recognized as scaffolds for developing therapeutic agents, such as kinase inhibitors. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. The method involves placing the ligand in the protein's active site and calculating a "docking score," which estimates the binding affinity.
The process begins with the 3D structures of the ligand and the target protein (often from an X-ray crystallography database). Docking algorithms then explore various binding poses, evaluating them based on intermolecular forces like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results can identify key amino acid residues involved in binding and predict whether a compound is likely to be an effective inhibitor. nih.gov While specific docking studies on this compound are not widely published, this methodology is standard for evaluating its derivatives in drug discovery programs. For example, molecular docking is routinely used to predict the binding modes of potential drugs with their target enzymes, providing a rational basis for lead optimization. nih.gov
| Computational Technique | Objective | Key Outputs | Application for Diphenylmaleimide |
|---|---|---|---|
| Molecular Docking | Predict ligand binding mode and affinity | Binding energy (kcal/mol), H-bond interactions, RMSD | Screening for potential as an enzyme inhibitor (e.g., kinase inhibitor) |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex | Stability of binding pose over time, conformational changes | Assessing the stability of the predicted docked pose |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and medicinal chemistry, providing a mathematical framework to correlate the chemical structure of a compound with its biological activity. For derivatives of this compound, also known as diphenylmaleimide, QSAR methodologies can be instrumental in identifying the key molecular features that govern their therapeutic effects. While comprehensive QSAR models for this specific parent compound are not extensively documented in publicly available literature, the principles of QSAR can be illustrated through the analysis of its derivatives.
A pertinent example is the study of a series of 1-(substituted-phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues, which were synthesized and evaluated for their anti-inflammatory activity, specifically their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglia cells. nih.gov The variation in activity across these analogues, as measured by their IC₅₀ values, provides the foundational data for a hypothetical QSAR study.
The primary goal of a QSAR study in this context would be to develop a predictive model that can guide the synthesis of new derivatives with enhanced anti-inflammatory potency. This process typically involves several key steps:
Data Collection and Preparation: A dataset of compounds with their corresponding biological activities (e.g., IC₅₀ values) is compiled. The three-dimensional structures of these molecules are then built and optimized using computational chemistry software.
Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) features.
Model Development: Using statistical methods, a relationship is established between the calculated descriptors (independent variables) and the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.net The aim is to select a small subset of descriptors that can accurately predict the activity.
Model Validation: The predictive power of the developed QSAR model is rigorously assessed. This is often done using a test set of compounds that were not used in the model's creation. Statistical metrics such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (R²pred) are used to evaluate the model's robustness and predictive ability. nih.gov
For the 1-(substituted-phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues, a QSAR model could reveal, for instance, that the presence of an electron-donating group at a specific position on the N-phenyl ring is positively correlated with anti-inflammatory activity. Such an insight would be invaluable for designing the next generation of more potent compounds.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide even more detailed insights. These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity. nih.govnih.gov
In a study of 1-(substituted-phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues, a series of compounds were synthesized by modifying the substituent on the N-phenyl ring. nih.gov The inhibitory activity of these compounds on nitric oxide production in LPS-induced BV2 cells was measured, providing the IC₅₀ values.
The data from this study demonstrates a clear structure-activity relationship. For example, the parent compound with an unsubstituted phenyl ring at the N1 position showed an IC₅₀ value greater than 50 μM. The introduction of a dimethylamino group at the para position of the N-phenyl ring (compound 1s ) resulted in a significantly more potent compound with an IC₅₀ of 7.1 μM. nih.gov This particular derivative was found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the nuclear factor-kappa B (NF-κB) and p38 MAPK signaling pathways. nih.gov
The following interactive table presents the structure and anti-inflammatory activity of a selection of these analogues. This data would form the basis for developing a QSAR model.
| Compound | Substituent (R) on N-phenyl | IC₅₀ (μM) for NO Inhibition nih.gov |
|---|---|---|
| 1b | 4-Methyl | > 50 |
| 1c | 4-Ethyl | > 50 |
| 1d | 4-Fluoro | > 50 |
| 1e | 4-Chloro | > 50 |
| 1f | 4-Bromo | > 50 |
| 1g | 4-Iodo | > 50 |
| 1h | 4-Trifluoromethyl | > 50 |
| 1i | 4-Nitro | > 50 |
| 1j | 4-Acetyl | > 50 |
| 1k | 4-Cyano | > 50 |
| 1l | 4-Methoxy | > 50 |
| 1m | 4-Ethoxy | > 50 |
| 1n | 3-Methyl | > 50 |
| 1o | 3-Chloro | > 50 |
| 1p | 3-Methoxy | > 50 |
| 1q | 2-Methyl | > 50 |
| 1r | 2-Chloro | > 50 |
| 1s | 4-Dimethylamino | 7.1 |
From this data, a preliminary qualitative analysis suggests that a strong electron-donating group, such as a dimethylamino group, in the para position of the N-phenyl ring is crucial for high anti-inflammatory activity in this series of compounds. A formal QSAR study would quantify this relationship and explore the impact of other physicochemical properties, providing a more robust and predictive tool for the design of novel this compound derivatives.
Photophysical Properties and Their Underlying Mechanisms in 3,4 Diphenyl 1h Pyrrole 2,5 Dione Systems
Light Absorption and Emission Characteristics of Pyrrole-2,5-diones
The defining characteristic of chromophores like the 3,4-diphenyl-1H-pyrrole-2,5-dione system is their ability to absorb and emit light. These processes are dictated by the molecule's electronic structure and can be finely tuned through chemical modification.
Fluorescence spectroscopy is a primary tool for investigating the emissive properties of these compounds. Upon absorbing a photon and reaching an excited singlet state, the molecule can relax by emitting a photon of lower energy (longer wavelength). This emission provides insights into the structure of the excited state.
Key parameters derived from fluorescence spectroscopy include the emission wavelength (λem), the Stokes shift, and the fluorescence quantum yield (Φf). The Stokes shift is the difference in wavelength or frequency between the absorption and emission maxima, and it provides information about the change in geometry between the ground and excited states. The quantum yield is a measure of the efficiency of the fluorescence process.
Derivatives of this compound, particularly diketopyrrolopyrrole (DPP) dyes which share a similar core structure, are known for their strong luminescence. rsc.org For instance, N-alkylation of the pyrrole (B145914) nitrogen in related 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (B40963) (DPPD) derivatives enhances solubility and often leads to strong emission. nih.govresearchgate.net
Research on unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles, which are structurally related, demonstrates how substitution patterns influence fluorescence. A 5-p-diethylaminophenyl substituted derivative exhibits a fluorescence quantum yield (Φf) of 0.04 in the solid state, with an emission maximum at 439 nm. chemrxiv.org In solution, its emission is solvatochromic, shifting from 393 nm in nonpolar n-hexane to 446 nm in polar acetonitrile (B52724). chemrxiv.org The Stokes shift for related DPPD derivatives has also been a key parameter in their characterization. nih.govresearchgate.net Another related structure, a 2,4-diphenyl-3-oxopyrrole derivative, yields a blue-green emission peaking at 487 nm. nih.gov
Table 1: Selected Fluorescence Data for Structurally Related Pyrrole-dione Derivatives
| Derivative Type | Emission Max (λem) | Quantum Yield (Φf) | Solvent/State |
|---|---|---|---|
| 5-substituted 1,4-dihydropyrrolo[3,2-b]pyrrole | 439 nm | 0.04 | Solid State |
| 5-substituted 1,4-dihydropyrrolo[3,2-b]pyrrole | 393 nm | - | n-Hexane |
| 5-substituted 1,4-dihydropyrrolo[3,2-b]pyrrole | 446 nm | - | Acetonitrile |
This table is generated based on data for structurally similar compounds to illustrate typical photophysical parameters.
Photoinduced absorption (PIA) or transient absorption spectroscopy is a powerful "pump-probe" technique used to study the dynamics of excited states. In a PIA experiment, a "pump" light source (often a laser) excites the sample, and a second "probe" light beam measures the changes in absorption that result from the population of transient species like excited singlet states, triplet states, or charge carriers. nih.gov By varying the delay time between the pump and probe pulses, the lifetimes and decay pathways of these transient species can be determined over timescales from femtoseconds to microseconds. nih.gov
Excited State Dynamics and Energy Relaxation Pathways
Following the absorption of light, a molecule like this compound is in a high-energy, non-equilibrium state. The subsequent relaxation back to the ground state can occur through several competing pathways, including fluorescence, internal conversion, and intersystem crossing.
When a molecule absorbs a photon, an electron is promoted to a higher energy orbital. If the spin of the excited electron remains paired (opposite) to the electron in the ground state orbital, the molecule is in a singlet excited state (S₁). nih.gov Relaxation from S₁ to the ground state (S₀) via photon emission is called fluorescence and is a spin-allowed process, typically occurring on a nanosecond timescale. nih.gov The singlet energy levels of 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPPD) derivatives have been determined through spectroscopic studies. nih.govresearchgate.net
Alternatively, the excited electron can undergo a spin flip, resulting in a triplet excited state (T₁) where the two electrons have parallel spins. nih.govnih.gov The transition from a singlet state to a triplet state is spin-forbidden, making it a less probable event. nih.gov Consequently, the radiative decay from a triplet state back to the singlet ground state, known as phosphorescence, is also forbidden and occurs on a much longer timescale (microseconds to seconds). nih.gov In many organic chromophores, the triplet state acts as a long-lived "trap" that can quench fluorescence. The characterization of both singlet and triplet states is crucial; for instance, in some systems, the triplet state can be populated from the excited singlet state, competing directly with fluorescence. nih.govrsc.org
Intersystem crossing (ISC) is the non-radiative transition between two electronic states with different spin multiplicities, most commonly from an excited singlet state (S₁) to a triplet state (T₁). rsc.org Because this process involves a "forbidden" spin flip, its efficiency (quantified by the intersystem crossing quantum yield, Φ_ISC) is often low. However, the probability of ISC increases significantly when the vibrational levels of the singlet and triplet states overlap, minimizing the energy change required for the transition. rsc.org
The efficiency of ISC can be enhanced by several factors. The presence of heavy atoms (like bromine or iodine) in the molecular structure can promote ISC through a phenomenon known as spin-orbit coupling. rsc.org Furthermore, interactions with the surrounding environment, such as hydrogen bonding with protic solvent molecules, have been shown to modify the rate of intersystem crossing in certain molecules. rsc.org While a twisted molecular geometry is often thought to promote ISC, this is not always the case, indicating that the specific electronic nature of the involved states is a more critical factor.
The photophysical properties of the this compound core are highly sensitive to both its molecular structure and its immediate chemical environment, particularly the solvent.
Structural Influence: Modifications to the core structure, such as adding substituents to the phenyl rings or the nitrogen atom, can drastically alter absorption and emission characteristics. For example, introducing an electron-donating amino group into the related DPP core causes a bathochromic (red) shift in both the absorption and fluorescence spectra. rsc.org The position of substituents is also critical; studies on unsymmetrical pyrrole derivatives show that the placement of donor and acceptor groups determines the efficiency of intramolecular charge transfer (ICT), which in turn governs the absorption wavelength and solvatochromic behavior. chemrxiv.org
Solvent Influence: The polarity of the solvent can significantly impact excited state dynamics. Polar solvents can stabilize charge-transfer states, leading to red-shifted emission, a phenomenon known as solvatochromism. chemrxiv.org In some cases, increasing solvent polarity can promote ICT processes or even alter the primary deactivation pathway of the excited state. rsc.org For example, a 6-substituted dihydropyrrolo[3,2-b]pyrrole derivative exhibits locally excited fluorescence in nonpolar n-hexane (λem = 406 nm) but shows twisted intramolecular charge transfer (TICT) fluorescence in polar acetonitrile (λem = 538 nm), resulting in a massive Stokes shift of 230 nm. chemrxiv.org The solubility and aggregation tendency of these molecules, which also affect their photophysical properties, are highly dependent on the solvent. nih.govresearchgate.net
Table 2: Solvent Effects on Derivatives of Pyrrole-dione Systems
| Derivative/System | Solvent | Observed Effect |
|---|---|---|
| 6-substituted dihydropyrrolo[3,2-b]pyrrole | n-Hexane (nonpolar) | Locally excited fluorescence (406 nm) |
| 6-substituted dihydropyrrolo[3,2-b]pyrrole | Dichloromethane (polar aprotic) | Dual fluorescence (392 and 517 nm) |
| 6-substituted dihydropyrrolo[3,2-b]pyrrole | Acetonitrile (polar) | TICT fluorescence (538 nm), large Stokes shift |
| DPPD derivatives | Toluene, ACN, DCM, THF, DMF | Varying solubilities, affecting aggregation |
This table summarizes observed solvent effects on related molecular systems to illustrate the principles of environmental influence on photophysics.
Structure-Photophysical Property Relationships (SPPR) in Diaryl-Substituted Maleimides
The photophysical properties of diaryl-substituted maleimides, including this compound, are profoundly influenced by their molecular architecture. The inherent donor-acceptor character of these molecules, where the diaryl-substituted pyrrole-2,5-dione core acts as an acceptor and the phenyl rings can be functionalized with donor or acceptor groups, gives rise to their interesting optical properties.
A systematic investigation into a series of bisaryl-substituted fluorescent maleimides has revealed a strong dependence of their photophysical properties on the nature of the substituents and the polarity of the solvent medium. rsc.org These compounds typically exhibit broad fluorescence emission bands in the visible region and a significant Stokes shift, particularly in polar solvents. rsc.org The large Stokes shift is indicative of a substantial change in the dipole moment between the ground and the excited electronic states, suggesting a significant charge transfer character in the excited state. rsc.org For instance, a difference in dipole moments of approximately 12 Debye has been observed, underscoring the pronounced push-pull nature of these bisaryl-substituted maleimides. rsc.org
The fluorescence quantum yields of these derivatives can vary dramatically, ranging from as low as 0.04 to as high as 0.71, contingent on both the specific molecular structure and the surrounding solvent. rsc.org This wide range highlights the tunability of the fluorescence output through chemical modification.
Further studies on triphenyl-substituted maleimide (B117702) derivatives have corroborated these findings, demonstrating that theoretical calculations can provide reasonable predictions of their absorption and emission wavelengths. researchgate.net For a series of known and newly synthesized maleimides, the average deviation between calculated and experimental absorption maxima was less than 6%, and for emission peaks, it was less than 4%. researchgate.net This synergy between experimental data and quantum chemical calculations provides a robust framework for understanding and predicting the photophysical behavior of this class of compounds.
The introduction of different substituents at the 3 and 4 positions of the maleimide ring, as well as on the N-substituent, allows for fine-tuning of the electronic properties and, consequently, the photophysical response. For example, the synthesis of 3,4-bis(2,4-difluorophenyl)-maleimide resulted in a compound with a high fluorescence quantum yield of 0.61 and a large Stokes shift of 140 nm in dichloromethane. nih.gov This demonstrates that even subtle electronic modifications, such as the introduction of fluorine atoms, can have a significant impact on the fluorescence characteristics.
The following data tables summarize the photophysical properties of selected 3,4-diaryl-substituted maleimide derivatives, illustrating the structure-property relationships discussed.
Table 1: Photophysical Data for Selected N-Benzyl-3,4-diaryl-1H-pyrrole-2,5-dione Derivatives in Different Solvents rsc.org
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| N-benzyl-3,4-bis(4-methoxyphenyl)-1H-pyrrole-2,5-dione | 1,4-Dioxane | 358 | 468 | 6490 | 0.71 |
| Tetrahydrofuran | 359 | 483 | 7330 | 0.65 | |
| Dichloromethane | 362 | 498 | 7780 | 0.53 | |
| Acetonitrile | 358 | 512 | 8770 | 0.24 | |
| Dimethylformamide | 362 | 518 | 8770 | 0.15 | |
| Dimethyl sulfoxide | 366 | 525 | 8840 | 0.04 | |
| N-benzyl-3-(4-methoxyphenyl)-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione | Dimethylformamide | 360 | 545 | 9980 | 0.04 |
| Dimethyl sulfoxide | 365 | 560 | 10230 | 0.04 |
Table 2: Calculated and Experimental Photophysical Data for Selected Maleimide Derivatives in Hexane researchgate.net
| Compound | Calculated Absorption Max (nm) | Experimental Absorption Max (nm) | Calculated Emission Max (nm) | Experimental Emission Max (nm) |
| 1 | 374.1 | 350 | 473.1 | 471 |
| 2 | 377.5 | 361 | 482.2 | 490 |
| 3 | 400.1 | 391 | 525.4 | 488 |
| 4 | 402.2 | 395 | 509.7 | 499 |
| 5 | 361.2 | 339 | 447.4 | 460 |
| 6 | 364.9 | 352 | 455.1 | 477 |
| 7 | 361.4 | 339 | 449.2 | 459 |
| 8 | 366.4 | 350 | 464.4 | 475 |
Note: The specific structures for compounds in Table 2 can be found in the original research paper by Bryant et al., 2014. The data is presented here to illustrate the correlation between theoretical and experimental values.
Advanced Applications of 3,4 Diphenyl 1h Pyrrole 2,5 Dione in Materials Science
Role in Organic Electronics and Optoelectronic Devices
The electron-accepting nature of the 3,4-diphenyl-1H-pyrrole-2,5-dione core makes it a valuable component for constructing materials used in various organic electronic and optoelectronic devices. When integrated into a polymer backbone, this moiety can significantly influence the material's charge transport capabilities and light-emitting properties.
Semiconducting Properties and Charge Transport Mechanisms
The this compound unit functions as an electron-deficient moiety. When copolymerized with electron-donating units, it facilitates the formation of donor-acceptor (D-A) type conjugated polymers. This architecture is fundamental to the function of organic semiconductors. The D-A structure induces an intramolecular charge transfer (ICT) interaction, which narrows the material's energy bandgap.
The electron-deficient character of the maleimide (B117702) derivative makes it a building block for materials with n-type (electron-transporting) capabilities. mdpi.com In D-A copolymers, the highest occupied molecular orbital (HOMO) is typically localized on the donor unit, while the lowest unoccupied molecular orbital (LUMO) is localized on the acceptor unit, in this case, the maleimide moiety. This separation is crucial for efficient charge separation in photovoltaic devices and for balancing charge injection and transport in light-emitting diodes. Research has shown that while the HOMO levels can be tuned by altering the donor component, the LUMO levels of copolymers containing the 3,4-diphenylmaleimide unit remain relatively consistent, a feature that is advantageous for predictable interfacing with standard electron acceptors like fullerenes in solar cells. mdpi.comnih.gov
Applications in Organic Light-Emitting Diodes (OLEDs)
The this compound moiety has been successfully incorporated as a fluorophore into copolymers for use in polymer light-emitting diodes (PLEDs), a type of OLED. acs.orgwindows.net By strategically combining this acceptor unit with donor units like thiophene (B33073) and fluorene (B118485), researchers have developed polymers that exhibit bright and efficient electroluminescence in the orange-to-red region of the visible spectrum. acs.org
The fluorene units are noted to significantly enhance fluorescence intensity, while thiophene units are effective in extending the emission wavelength towards red. acs.org This molecular engineering allows for precise color tuning. For instance, a copolymer incorporating a 3,4-diphenylmaleimide-thiophene-fluorene triad (B1167595) (PFTML) was shown to produce bright orange-red light in a PLED with a high intensity of over 2000 cd/m² and a notable luminous efficiency. acs.org Copolymers with a higher thiophene content, such as a 3,4-diphenylmaleimide-terthiophene copolymer (PTTML), can achieve saturated red electroluminescence. acs.org
Below is a table summarizing the performance of PLEDs fabricated from various copolymers containing the this compound unit.
| Copolymer | Emission Max (λ_EL) | Max. Luminous Efficiency | Max. Luminance (cd/m²) | External Quantum Efficiency (EQE) |
| PFTML | 614 nm | 1.25 cd/A | >2000 | 0.74% |
| PBTML | 620 nm | 0.89 cd/A | 1290 | 0.61% |
| PTTML | 676 nm | Inefficient | Dim | Inefficient |
Data sourced from Chan et al., Macromolecules 2006, 39 (9), 3262-3269. acs.org
Integration into Organic Photovoltaic (OPV) Cells and Solar Energy Conversion
The donor-acceptor structure enabled by this compound is highly beneficial for organic photovoltaic (OPV) applications. Copolymers containing this unit have been synthesized and tested as the electron donor material in bulk heterojunction (BHJ) solar cells, typically blended with a fullerene derivative like dntb.gov.uadntb.gov.ua-phenyl-C71-butyric acid methyl ester (PC₇₁BM) as the electron acceptor. mdpi.comnih.govresearchgate.net
The photovoltaic performance of several copolymers is detailed in the table below.
| Copolymer | Acceptor | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF |
| PMA-DCN | PC₇₁BM | 2.16% | 0.87 | 6.54 | 0.38 |
| PMAT-DCN | PC₇₁BM | 4.01% | 0.86 | 10.39 | 0.45 |
| PMA-CNB | PC₇₁BM | 2.05% | 0.84 | 6.43 | 0.38 |
| PMAT-CNB | PC₇₁BM | 3.14% | 0.84 | 9.06 | 0.41 |
Data sourced from Chen et al., Polymers (Basel) 2018, 10 (4), 397. mdpi.comnih.gov
Materials for Organic Field-Effect Transistors (OFETs)
While extensive research has focused on the application of this compound-based polymers in OLEDs and OPVs, their inherent electronic properties also make them candidates for use in organic field-effect transistors (OFETs). The electron-deficient nature of the maleimide unit is a desirable characteristic for creating n-channel (electron-transporting) or ambipolar (transporting both electrons and holes) semiconducting materials. mdpi.com
General studies on electron-deficient heterocyclic compounds like maleimides, phthalimides, and peryleneimides confirm their utility as building blocks for organic transistors. mdpi.com Although specific, high-performance OFETs based exclusively on a 3,4-diphenylmaleimide polymer are not as widely reported as their OLED and OPV counterparts, the foundational properties suggest significant potential. The development of such materials is a continuing area of research, aiming to create stable and efficient n-type organic semiconductors for complementary logic circuits.
Polymerization and Conjugated System Integration
The utility of this compound in materials science is most prominently realized through its polymerization and integration into larger π-conjugated systems. This process transforms the small molecule into a macromolecule with tailored, emergent properties suitable for electronic devices.
Incorporation into Low-Bandgap Conjugated Polymers
The synthesis of low-bandgap polymers is a cornerstone of organic electronics research, as a lower bandgap allows the material to absorb a broader range of the solar spectrum in OPVs and enables lower-energy light emission in OLEDs. The this compound unit is an effective acceptor moiety for creating such polymers through a donor-acceptor (D-A) copolymerization strategy. mdpi.comacs.orgresearchgate.net
Typically, a di-halogenated derivative of the maleimide is copolymerized with a di-boronic acid or di-stannyl derivative of an electron-rich monomer (the donor) via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. acs.orgacs.org The resulting D-A copolymers exhibit strong intramolecular charge transfer from the donor to the acceptor units along the polymer backbone. This ICT interaction is directly responsible for lowering the optical bandgap. Researchers have demonstrated that by selecting different donor co-monomers—such as fluorene, thiophene, or triphenylamine—the electronic properties of the resulting polymer can be systematically controlled. mdpi.comacs.org This includes tuning the absorption and emission wavelengths, as well as adjusting the HOMO and LUMO energy levels to optimize performance in the target application. mdpi.comresearchgate.net
The table below summarizes the key optical and electrochemical properties of various D-A copolymers featuring the this compound unit.
| Copolymer | λ_abs (film, nm) | HOMO (eV) | LUMO (eV) | E_g (electrochemical, eV) |
| PMA-DCN | 385, 521 | -5.48 | -3.49 | 1.99 |
| PMAT-DCN | 394, 550 | -5.41 | -3.51 | 1.90 |
| PMA-CNB | 384, 514 | -5.46 | -3.42 | 2.04 |
| PMAT-CNB | 393, 541 | -5.40 | -3.44 | 1.96 |
Data sourced from Chen et al., Polymers (Basel) 2018, 10 (4), 397. mdpi.comnih.gov
Electropolymerization and Electrochromic/Electrofluorochromic Applications
Electrochromic materials, which exhibit reversible color changes in response to an electrochemical potential, are crucial for technologies like smart windows, displays, and anti-dazzling mirrors. rsc.orgmdpi.com Polymers derived from pyrrole (B145914) units are of significant interest in this field. rsc.org The electropolymerization of monomers incorporating the pyrrole-2,5-dione structure allows for the creation of thin films with tunable electrochromic and sometimes electrofluorochromic (changes in fluorescence) properties.
Researchers have synthesized and electropolymerized various dithienylpyrrole derivatives, where a central pyrrole-based unit is flanked by thiophene rings. mdpi.comresearchgate.net For example, a monomer named 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2) was synthesized and polymerized both chemically and electrochemically. researchgate.net The resulting polymers and copolymers with 3,4-ethylenedioxythiophene (B145204) (EDOT) were used to construct dual-type electrochromic devices (ECDs). researchgate.net These devices, which pair an anodically coloring polymer with a cathodically coloring one like poly(3,4-ethylenedioxythiophene) (PEDOT), demonstrated good switching times, reasonable contrast, and high stability. researchgate.net
Another study focused on three different dithienylpyrrole derivatives: 1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole (MPS), 1-(4-methoxyphenyl)-2,5-di(thiophen-2-yl)-pyrrole (MPO), and 4-(2,5-di(thiophen-2-yl)-pyrrol-1-yl)benzonitrile (ANIL). mdpi.com The corresponding polymers were prepared via electropolymerization. mdpi.com The resulting poly(1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole) (PMPS) film exhibited distinct color changes, appearing green in its neutral state, dark green when oxidized, and brown in a highly oxidized state. mdpi.com
The performance of electrochromic devices is often quantified by their maximum transmittance change (ΔTmax) and coloration efficiency (CE). An ECD using a PMPO film as the anodic layer and a poly(3,4-(2,2-diethypropylenedioxy)thiophene) (PProDOT-Et2) film as the cathodic layer showed a high ΔTmax of 41.13% and an impressive coloration efficiency of 674.67 cm²·C⁻¹ at a wavelength of 626 nm. mdpi.com A similar device using a PMPS anode displayed a ΔTmax of 32.51% and a CE of 637.25 cm²·C⁻¹ at 590 nm. mdpi.com
| Anodic Polymer | Cathodic Polymer | Max. Transmittance Change (ΔTmax) | Wavelength (nm) | Coloration Efficiency (CE) (cm²/C) |
| PMPO | PProDOT-Et2 | 41.13% | 626 | 674.67 |
| PMPS | PProDOT-Et2 | 32.51% | 590 | 637.25 |
| PANIL/PProDOT-Et2 | PProDOT-Et2 | - | - | - |
Data sourced from a study on dithienylpyrroles-based electrochromic polymers. mdpi.comresearchgate.net
The electrochromic properties of polypyrrole-based materials can be influenced by various factors, including the dopant used during polymerization. One study investigated heterostructures of polypyrrole (Ppy) and poly(methylene blue) (PMB) doped with different polysaccharides. nih.govresearchgate.net It was found that the most significant changes in absorbance occurred in acidic media. nih.govresearchgate.net
Diketopyrrolopyrrole (DPP) and IsoDPP Derivatives in High-Performance Materials
Diketopyrrolopyrrole (DPP) dyes, which are based on the 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione structure, are a cornerstone of modern organic electronics. wikipedia.org The DPP core is strongly electron-deficient, which, when combined with electron-donating aromatic units, creates a donor-acceptor (D-A) architecture. nih.govsigmaaldrich.com This design leads to materials with broad optical absorption, high charge carrier mobility, and excellent stability, making them ideal for various applications. nih.gov
DPP derivatives have been extensively used in:
Organic Field-Effect Transistors (OFETs): The strong intermolecular interactions and tendency for self-aggregation in DPP-based polymers lead to highly ordered structures in the solid state. sigmaaldrich.com This has resulted in record-breaking p-type mobilities for solution-processed OFETs, reaching values of 5–10 cm²V⁻¹s⁻¹. sigmaaldrich.com Copolymers of DPP and thienothiophene (DPP-TT) are particularly promising, demonstrating high performance even when processed from more environmentally friendly non-halogenated solvents. sigmaaldrich.com
Organic Photovoltaics (OPVs): In solar cells, the broad absorption spectra of DPP-based materials, often extending into the near-infrared (NIR) region, allow for efficient light harvesting. nih.gov They have been successfully used in bulk heterojunction solar cells, achieving power conversion efficiencies (PCE) of up to 12.08%. nih.gov
Sensors and Bioimaging: The inherent fluorescence and the presence of carbonyl and amine groups in the DPP core make its derivatives suitable for ion and biological sensors. nih.govnih.gov Their high photostability and tunable emission wavelengths are advantageous for bioimaging applications. wikipedia.orgnih.gov
The properties of DPP materials can be finely tuned by modifying their chemical structure. acs.org Attaching different alkyl chains to the nitrogen atoms of the lactam rings affects solubility and solid-state packing. acs.org Similarly, altering the flanking aromatic groups (e.g., thiophene, phenyl) or extending the π-conjugated system can adjust the material's electronic energy levels and optical properties. wikipedia.orgacs.org
Isomers of DPP, such as isoindigo (IsoDPP), have also been explored. A study synthesized random conjugated polymers incorporating both isoindigo and DPP units. rsc.org These polymers, designed for solubility and featuring thermocleavable groups to induce H-bonding upon heating, showed reasonable field-effect mobilities in the range of 10⁻³ cm²V⁻¹s⁻¹. rsc.org
| Polymer | Application | Key Performance Metric | Value |
| DPP-TT Copolymers | OFETs | Hole Mobility | 5–10 cm²V⁻¹s⁻¹ |
| DPP-based Oligomer | OPVs | Power Conversion Efficiency (PCE) | up to 12.08% |
| P(ODDPPT·BID) | OFETs | Field-Effect Mobility | 1.17 × 10⁻³ cm²V⁻¹s⁻¹ |
| P(ODDPPT·BDPP) | OFETs | Field-Effect Mobility | 1.41 × 10⁻³ cm²V⁻¹s⁻¹ |
Performance data for various DPP and IsoDPP-based polymers. nih.govsigmaaldrich.comrsc.org
Supramolecular Architectures Incorporating Pyrrole-2,5-dione Units
Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers a powerful bottom-up approach to creating complex, functional materials. nih.gov The pyrrole-2,5-dione unit is an excellent motif for designing such architectures due to its ability to participate in multiple, specific interactions, most notably hydrogen bonding.
The NH group of the pyrrole ring is an effective hydrogen-bond donor, while the carbonyl groups can act as hydrogen-bond acceptors. oup.comnih.gov This dual functionality allows for the formation of well-defined, ordered structures. For instance, researchers have designed a series of DPP derivatives functionalized with a Hamilton receptor (HR). nih.govacs.org The HR unit promotes self-assembly through multiple hydrogen bonds, leading to supramolecular polymerization. nih.govacs.org This enhanced structural ordering and excitonic coupling between the DPP chromophores. nih.gov Atomic force microscopy (AFM) revealed that the morphology of the self-assembled structures, such as the formation of densely interconnected microfiber networks, is highly dependent on the molecular structure, including the nature of the alkyl side chains on the DPP core. researchgate.net
In other systems, 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives have been shown to form consistent bidentate hydrogen-bonded contacts between the carboxylic acid groups of adjacent molecules. rsc.org Depending on the substitution on the phenyl ring, these interactions can guide the assembly into one-dimensional ribbons, two-dimensional sheets, or even three-dimensional networks, demonstrating how subtle changes to the molecular building block can dramatically influence the resulting supramolecular architecture. rsc.org The formation of these ordered assemblies is not limited to hydrogen bonding; π-stacking interactions between the aromatic rings of the pyrrole-2,5-dione system and its substituents also play a crucial role in stabilizing the final structure. mdpi.com
| Molecule/System | Interacting Groups | Resulting Architecture | Key Finding |
| Hamilton Receptor-DPP | Hamilton Receptor (H-bonding) | Supramolecular Polymers, Microfibers | Self-assembly enhances structural order and excitonic coupling. nih.govacs.orgresearchgate.net |
| 1-Phenyl-1H-pyrrole-2,5-dicarboxylic acids | Carboxylic Acids (H-bonding) | 1D Ribbons, 2D Sheets, 3D Networks | Phenyl ring substitution controls the dimensionality of the assembly. rsc.org |
| Dipyrrolyldiketone BF₂ complexes | Pyrrole NH | Supramolecular Gels | Anion receptors whose assembly properties depend on β-substituents. nih.gov |
Examples of supramolecular systems based on pyrrole-2,5-dione derivatives.
Mechanistic Biological Insights and Biochemical Interactions of 3,4 Diphenyl 1h Pyrrole 2,5 Dione Analogues
Enzyme Inhibition Mechanisms of Pyrrole-2,5-dione Derivatives
Derivatives of 3,4-diphenyl-1H-pyrrole-2,5-dione have been shown to inhibit several key enzymes implicated in various pathological conditions. The following sections explore the mechanisms of inhibition for specific enzymes.
Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, with two main isoforms: COX-1, which is constitutively expressed and involved in normal physiological functions, and COX-2, which is an inducible enzyme primarily associated with inflammation and pain.
Research has shown that certain analogues of this compound can selectively inhibit COX-2. For instance, a study on 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues demonstrated their ability to suppress the expression of COX-2 in lipopolysaccharide (LPS)-induced BV2 microglial cells. This inhibition of COX-2 expression contributes to the anti-inflammatory properties of these compounds.
Furthermore, studies on other related diarylpyrrole derivatives have highlighted their potential as selective COX-2 inhibitors. The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects that can be caused by the inhibition of COX-1. The inhibitory mechanism of these diarylpyrrole compounds is attributed to their ability to fit into the active site of the COX-2 enzyme.
Table 1: COX Inhibition by Pyrrole (B145914) Derivatives
| Compound Class | Target Enzyme | Effect |
|---|---|---|
| 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues | COX-2 | Inhibition of expression |
| 4,5-diarylpyrroles | COX-2 | Selective inhibition |
Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule in the inflammatory process. Overproduction of NO by iNOS can lead to tissue damage and is implicated in various inflammatory diseases.
Analogues of this compound have been found to modulate the expression of iNOS. Specifically, the 1-(4-(dimethylamino)phenyl) analogue has been shown to inhibit the expression of iNOS in LPS-stimulated BV2 cells. This inhibition of iNOS expression leads to a dose-dependent suppression of NO production. The dimethylaminophenyl analogue, with an IC50 value of 7.1 μM for NO inhibition, was significantly more potent than the glutarimide (B196013) analogue (IC50 > 50 μM).
Table 2: iNOS Inhibition by a this compound Analogue
| Compound | Cell Line | Effect | IC50 (NO Inhibition) |
|---|---|---|---|
| 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione | BV2 | Inhibition of iNOS expression | 7.1 μM |
HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. Inhibition of this enzyme is a key strategy for managing hypercholesterolemia.
While direct studies on this compound as an HMG-CoA reductase inhibitor are limited, research into the broader class of pyrrole-based compounds has shown promise. nih.govnih.gov In an effort to identify hepatoselective inhibitors of HMG-CoA reductase, two series of pyrroles were synthesized and evaluated. nih.gov Modifications to a parent pyrrole compound, (3R,5R)-7-[3-(4-fluorophenyl)-1-isopropyl-4-phenyl-5-phenylcarbamoyl-1H-pyrrol-2-yl]-3,5-dihydroxy-heptanoic acid sodium salt, were explored to reduce its lipophilicity and thereby increase its selectivity for the liver. nih.gov These strategies included replacing a lipophilic phenyl group with more polar functionalities or lower alkyl substituents. nih.gov This research led to the discovery of substituted pyrrole-based ligands as potent inhibitors of HMG-CoA reductase. nih.gov
Another study focused on 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors, which can in turn suppress the formation of foam cells and the inflammatory response associated with atherosclerosis. nih.gov One of the most active compounds from this series demonstrated stronger in vitro cholesterol absorption activity than the standard drug ezetimibe. nih.gov
Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.
Research into pyrrole derivatives has revealed their potential as AChE inhibitors. A study on polysubstituted pyrroles identified a compound, 4ad, as the most potent and selective AChE inhibitor in the series, with an IC50 value of 2.95 ± 1.31 µM. A kinetic study of this compound revealed an uncompetitive mode of inhibition.
Another study focused on 1,3-diaryl-pyrrole derivatives and found that several compounds in this class showed high selectivity for butyrylcholinesterase (BChE) over AChE, with the most potent compound having an IC50 value of 1.71 ± 0.087 µM for BChE. The inhibition kinetics for one of these compounds indicated a mixed competitive mode of inhibition for BChE.
Table 3: Cholinesterase Inhibition by Pyrrole Derivatives
| Compound Class | Target Enzyme | IC50 | Mode of Inhibition |
|---|---|---|---|
| Polysubstituted pyrrole (4ad) | AChE | 2.95 ± 1.31 µM | Uncompetitive |
| 1,3-diaryl-pyrrole (3p) | BChE | 1.71 ± 0.087 µM | Mixed competitive |
Modulation of Cellular Pathways by Pyrrole-2,5-dione Analogues
In addition to direct enzyme inhibition, this compound analogues can exert their biological effects by modulating key cellular signaling pathways.
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is associated with numerous inflammatory diseases and cancers.
Analogues of this compound have been shown to interfere with the NF-κB signaling pathway. The 1-(4-(dimethylamino)phenyl) analogue, for instance, exerts its anti-inflammatory effects by blocking the NF-κB pathway in LPS-stimulated BV2 cells. This blockade prevents the translocation of NF-κB into the nucleus, thereby inhibiting the expression of pro-inflammatory genes, including those for COX-2 and iNOS. This action highlights a key mechanism through which these compounds can control inflammatory responses.
Regulation of Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α)
Analogues of this compound have demonstrated notable anti-inflammatory properties by modulating the production of key pro-inflammatory cytokines. Research has shown that these compounds can effectively suppress inflammatory responses in cellular models. For instance, in studies involving lipopolysaccharide (LPS)-stimulated BV2 microglial cells, synthetic analogues were evaluated for their inhibitory effects on nitric oxide (NO), a key inflammatory mediator. nih.gov One of the most active compounds, identified as 1s in a specific study, demonstrated significant anti-inflammatory activity and has been suggested as a potential lead compound for treating neuroinflammatory conditions. nih.gov
Further investigations into 1H-pyrrole-2,5-dione derivatives have revealed their capacity to directly impact cytokine secretion. One study indicated that a potent derivative could inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α) in a concentration-dependent manner. nih.gov This inhibitory action on a pivotal pro-inflammatory cytokine highlights a direct mechanism through which these compounds exert their anti-inflammatory effects. The ability to reduce the production of cytokines like TNF-α is a critical aspect of their therapeutic potential in inflammatory diseases. nih.gov
The table below summarizes the observed effects of this compound analogues on inflammatory markers.
| Compound Class | Model System | Effect | Key Cytokine/Mediator Affected |
|---|---|---|---|
| 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues | LPS-induced BV2 cells | Inhibition of Nitric Oxide (NO) production | NO |
| 1H-pyrrole-2,5-dione derivative (compound 20) | Macrophage cell line | Reduced secretion in a concentration-dependent manner | TNF-α |
Mechanisms of Apoptosis Induction in Cancer Cell Lines (In Vitro Models)
The induction of apoptosis, or programmed cell death, is a primary mechanism by which this compound analogues exhibit their cytotoxic activity against cancer cells. The pro-apoptotic effects are often mediated through the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by cellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.gov
Studies on structurally related compounds, such as N-substituted benzamides, show a clear mechanistic pathway that is relevant to the actions of these analogues. For example, declopramide (B1670142) has been shown to induce the release of cytochrome c into the cytosol, which then leads to the activation of caspase-9. nih.govresearchgate.net The activation of this initiator caspase subsequently triggers a cascade of effector caspases, including caspase-3, which are responsible for the execution phase of apoptosis. nih.gov
Furthermore, the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in the apoptotic process induced by these compounds. Overexpression of the anti-apoptotic protein Bcl-2 has been found to inhibit apoptosis induced by these analogues, confirming the involvement of the mitochondrial pathway. nih.govresearchgate.net The cytotoxic effects of some 3,4-diarylpyrrole derivatives have been observed to occur at nanomolar concentrations, although some may act through a caspase-independent cell death mechanism.
The table below details the mechanistic aspects of apoptosis induction observed with related compounds in various cancer cell lines.
| Compound Type | Cell Line | Observed Mechanism | Key Proteins Involved |
|---|---|---|---|
| Declopramide (N-substituted benzamide) | 70Z/3 pre-B cells, HL60 promyeolocytic cells | Induction of cytochrome c release and subsequent caspase activation. | Cytochrome c, Caspase-9 |
| 1,3-thiazole incorporated phthalimides | MCF-7, MDA-MB-468, PC-12 | Induction of apoptosis through the intrinsic pathway. | Caspase-3 |
| Declopramide | 70Z/3 pre-B cells | Apoptosis inhibited by Bcl-2 overexpression. | Bcl-2 |
Interactions with Specific Protein Polymerization Processes
Based on the available research, there is limited specific information directly linking this compound analogues to the modulation of specific protein polymerization processes, such as the assembly of tubulin or actin filaments. While other heterocyclic compounds, like certain benzimidazole (B57391) and phthalimide (B116566) derivatives, have been identified as inhibitors of tubulin polymerization, similar detailed mechanistic studies for the this compound core structure are not extensively documented in the provided sources. nih.gov Research in this area has focused more on the synthesis of novel polymers using pyrrolo-pyrrole dione (B5365651) units as building blocks rather than on the interaction of these small molecules with biological protein polymers. rsc.org
Structure-Activity Relationship (SAR) Studies in Biological Contexts (Mechanistic Focus)
Structure-activity relationship (SAR) studies of this compound (diphenylmaleimide) analogues have provided valuable insights into the structural requirements for their cytostatic and anti-cancer activities. The modifications on the pyrrole-2,5-dione core, particularly at the N-1 position and on the two phenyl rings at the C-3 and C-4 positions, significantly influence their biological efficacy.
A key area of investigation has been the N-substituent. A series of N-substituted 3,4-diphenyl-1H-pyrrole-2,5-diones were synthesized and evaluated for their cytostatic activity, revealing that the nature of the substituent at the nitrogen atom is a critical determinant of potency. nih.gov For instance, the introduction of different functional groups can alter the compound's solubility, cell permeability, and interaction with biological targets.
Hydrogenation of the C3-C4 double bond in the pyrrole-2,5-dione ring to the corresponding succinimide (B58015) structure has also been explored. This modification leads to a change in the geometry of the molecule from planar to a more flexible cis-conformation, which can affect how the compound binds to its target. For example, hydrogenation of certain N-substituted 3-(p-nitrophenyl)-4-phenyl-1H-pyrrole-2,5-diones yielded the corresponding cis-3-(p-aminophenyl)-4-phenylsuccinimides, allowing for a comparison between the unsaturated and saturated ring systems. nih.gov The SAR of these compounds is a subject of ongoing investigation to optimize their cytostatic properties. nih.gov
The table below summarizes key SAR findings for this class of compounds.
| Structural Moiety | Modification | Impact on Biological Activity |
|---|---|---|
| N-1 Position | Introduction of various amine-containing side chains | Significantly influences cytostatic activity. |
| C-3 and C-4 Phenyl Rings | Substitution (e.g., nitro group) | Alters electronic properties and potential for biological interactions. |
| Pyrrole-2,5-dione Ring | Hydrogenation to form a succinimide ring | Changes molecular geometry from planar to a flexible cis-conformation, affecting activity. |
Catalysis Research Involving 3,4 Diphenyl 1h Pyrrole 2,5 Dione and Its Derivatives
Role as Ligands and Reactants in Metal-Catalyzed Reactions (e.g., Palladium Complexes and Sonogashira Reaction)
While the direct application of 3,4-diphenyl-1H-pyrrole-2,5-dione as a traditional ligand in metal catalysis is not extensively documented, its derivatives, particularly maleimides, serve as crucial reactants in sophisticated palladium-catalyzed reactions. These reactions are fundamental for creating complex polycyclic structures.
A notable example is the palladium-catalyzed intermolecular alkene-relayed annulation reaction between aryl iodides and maleimides. nih.gov This process leverages C(sp³)–H activation to construct polycyclic cyclopentane-fused frameworks. nih.gov Unlike other annulation reactions that require a directing group, this protocol is distinguished by its use of aryl iodides as substrates. nih.gov The catalytic cycle is believed to proceed through a standard pathway for many palladium-catalyzed coupling reactions, which involves oxidative addition, migratory insertion, and reductive elimination. A critical finding in this area is the essential role of monoprotected amino acids as ligands for the palladium catalyst, a rare observation in C-H activation reactions that start with organohalides. nih.gov
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the well-known Sonogashira reaction, involves the oxidative addition of an aryl halide to a reactive Pd(0) species, forming an ArPd(II)X complex. fishersci.ca Subsequent steps of transmetalation (in Suzuki or Stille coupling) or reaction with a copper acetylide (in Sonogashira coupling) and final reductive elimination yield the coupled product and regenerate the Pd(0) catalyst. fishersci.canih.gov While phosphines and N-heterocyclic carbenes (NHCs) are the most common ligands to stabilize the palladium center and facilitate the catalytic cycle, the maleimide (B117702) moiety participates as a key substrate, being incorporated into the final product structure. fishersci.canih.gov
Table 1: Palladium-Catalyzed Annulation with Maleimides
| Reaction Type | Substrates | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| [3+2] Annulation | Aryl Iodides, Maleimides | Palladium catalyst with monoprotected amino acid ligands | Alkene-relayed reaction via C(sp³)–H activation to form polycyclic structures. | nih.gov |
Applications in Organocatalysis (e.g., Squaramide-Catalyzed Cycloadditions)
Derivatives of this compound are prominent substrates in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. These derivatives are particularly effective in asymmetric cycloadditions and conjugate additions, often catalyzed by squaramide-based organocatalysts.
Squaramides are hydrogen-bond donors that can activate substrates and control stereochemistry. In one application, a quinine-squaramide catalyst was used for the diastereo- and enantioselective domino Michael/aza-Henry [3+2] cycloaddition of trifluoromethyl-substituted iminomalonate and nitroalkenes. nsf.gov This reaction efficiently produces highly functionalized 5-trifluoromethyl and 3-nitro substituted pyrrolidines with excellent yields and stereoselectivities. nsf.gov
Another significant use is in the three-component asymmetric [2+2+1] cycloaddition reaction involving 3-hydroxy-1H-pyrrole-2,5-diones, nitrosobenzene, and ethyl diazoacetate, catalyzed by squaramides. nih.gov Furthermore, aminomaleimides, which are structurally related to the core compound, participate in enantioselective Michael reactions with nitroolefins. Current time information in Bangalore, IN. When catalyzed by a Takemoto's catalyst (a thiourea-based organocatalyst), these reactions yield chiral products with high enantiomeric excess. Current time information in Bangalore, IN. The reaction is typically performed at low temperatures to maximize stereocontrol, and the products can be isolated using column chromatography. Current time information in Bangalore, IN.
Table 2: Organocatalytic Reactions Involving 1H-pyrrole-2,5-dione Derivatives
| Reaction Type | Substrate Derivative | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Enantioselective Michael Reaction | Aminomaleimides | Takemoto's Catalyst (Thiourea-based) | Chiral dione (B5365651) adducts | Current time information in Bangalore, IN. |
| Asymmetric [2+2+1] Cycloaddition | 3-Hydroxy-1H-pyrrole-2,5-diones | Squaramide | Complex heterocyclic structures | nih.gov |
| Domino Michael/aza-Henry [3+2] Cycloaddition | Iminomalonate and Nitroalkenes | Quinine-Squaramide | Functionalized 5-trifluoromethyl and 3-nitro substituted pyrrolidines | nsf.gov |
Participation in Acid-Base Catalyzed Chemical Transformations
The pyrrole-2,5-dione scaffold is also involved in chemical transformations catalyzed by acids, particularly Lewis acids. These catalysts are electron-pair acceptors and can activate substrates towards nucleophilic attack.
A key example is the synthesis of novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives through a multicomponent reaction catalyzed by niobium pentachloride (NbCl₅), a strong Lewis acid. nih.gov This procedure is highly efficient, providing high yields in short reaction times. The reaction involves combining a benzaldehyde (B42025) derivative, an aniline (B41778) derivative, and butane-2,3-dione in the presence of a catalytic amount of NbCl₅. The resulting pyrrolo[3,2-b]pyrrole (B15495793) derivatives, which can bear ester and carboxylic acid functional groups, have applications as dyes in dye-sensitized solar cells. nih.gov
In a different approach, the synthesis of pyrrolo[2,3,4-kl]acridinones was achieved through a one-pot, three-component reaction of isatin, an amine, and a cyclohexane-1,3-dione derivative. This reaction proceeds efficiently in water, catalyzed by a synthetic heteroditopic macrocycle that acts as an organocatalytic nanoreactor. The process demonstrates adaptability, allowing for the synthesis of a variety of multisubstituted acridines, and highlights how tailored catalytic environments can drive the formation of complex fused-ring systems from pyrrole-dione-related precursors.
Q & A
Q. How can researchers optimize the synthesis of 3,4-diphenyl-1H-pyrrole-2,5-dione to improve yield and purity?
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column chromatography with silica gel (60–120 mesh) and a gradient eluent (hexane:ethyl acetate) separates polar byproducts.
- Recrystallization in methanol or ethanol removes non-polar impurities. Confirm purity via melting point analysis and HPLC (≥95% purity threshold) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?
Q. What advanced methods characterize the surface interactions of this compound in material science applications?
Methodological Answer:
- Employ microspectroscopic imaging (e.g., AFM-IR) to map molecular adsorption on substrates like silica or polymers.
- Study reactivity with oxidants (e.g., ozone) using X-ray photoelectron spectroscopy (XPS) to track changes in surface functional groups .
Q. How can mechanistic studies elucidate the role of this compound in inhibiting cancer-related enzymes?
Methodological Answer:
- Perform enzyme kinetics assays (e.g., fluorometric assays) to measure inhibition constants (Ki).
- Use molecular docking simulations (AutoDock Vina) to predict binding modes with targets like tyrosine kinases. Validate with mutagenesis studies on active-site residues .
Methodological Design & Data Analysis
Q. How should researchers design experiments to analyze the environmental stability of this compound?
Methodological Answer:
Q. What statistical approaches are suitable for optimizing reaction conditions in scale-up studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
